2-(2-chlorophenyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide
Description
This compound is a pyrano[4,3-c]pyrazole-based acetamide derivative characterized by a 2-chlorophenyl group and a methyl-substituted pyrano-pyrazole scaffold. The 2-chlorophenyl moiety is a common pharmacophore in bioactive molecules, often associated with improved lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-20-15-6-7-22-10-12(15)14(19-20)9-18-16(21)8-11-4-2-3-5-13(11)17/h2-5H,6-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWXKPXOFNKNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide typically involves multiple steps. One common approach is the condensation of 2-chlorobenzoyl chloride with a suitable amine to form an intermediate, which is then reacted with a pyrazole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-chlorophenyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrano-Pyrazole Derivatives
The closest analogs are pyrano[4,3-c]pyrazole derivatives. For instance, 3-cyano-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide (CAS: 1797340-77-2) shares the same pyrano-pyrazole backbone but differs in the substituents: a cyano-benzamide group replaces the 2-chlorophenylacetamide moiety. This substitution reduces steric bulk but may diminish hydrophobic interactions critical for target binding .
Triazole-Containing Acetamides
Compounds like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) and 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a) feature triazole rings instead of pyrano-pyrazole systems. These derivatives exhibit:
- Higher molecular weights (e.g., 6m: M = 393.11 g/mol vs. target compound: ~350 g/mol).
- Distinct hydrogen-bonding profiles due to triazole N–H groups (IR: 3291 cm⁻¹ for –NH in 6m) .
Quinazolinone-Piperazine Hybrids
Compounds such as N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3-yl)-2-(4-(2-chlorophenyl)piperazin-1-yl)acetamide (8b) integrate quinazolinone and piperazine moieties. Key differences include:
- Higher melting points (8b: 159–160°C vs.
Indole-Triazole Derivatives
Derivatives like (E)-2-(4-((4-((2-(1H-Indole-2-carbonyl)hydrazono)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-chlorophenyl)acetamide (11e) demonstrate:
- Superior α-glucosidase inhibition (IC₅₀ values in µM range) due to indole-carbohydrazide moieties.
- Increased complexity (e.g., 11e: M = 527.52 g/mol) compared to the target compound .
Dichlorophenyl Acetamides
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () shares the acetamide backbone but includes a dihydro-pyrazole ring.
- Crystallographic data: Orthorhombic crystal system (Pna2₁) with three distinct conformers in the asymmetric unit, highlighting structural flexibility absent in the rigid pyrano-pyrazole core .
Pesticide-Related Acetamides
Compounds like metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) and dimethachlor are structurally simpler but share the chloroacetamide motif. These derivatives:
- Prioritize herbicidal activity via chloro-substituent positioning.
- Lack fused heterocycles , reducing synthetic complexity .
Biological Activity
The compound 2-(2-chlorophenyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide is a member of the pyrazole family and has garnered interest due to its complex structure and potential biological activities. This article explores its biological activity, focusing on relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features:
- A chlorophenyl group
- A pyrano[4,3-c]pyrazole moiety
- An acetamide functional group
These components contribute to its reactivity and biological properties. The acetamide group allows for nucleophilic substitution reactions, while the chlorophenyl group can participate in electrophilic aromatic substitution.
Anticancer Activity
Research indicates that derivatives of the pyrano[4,3-c]pyrazole structure exhibit potent anticancer properties. For example:
- A related compound (4j ) inhibited glioma growth in vitro by targeting the AKT signaling pathway, which is crucial for tumor progression in gliomas .
- The study showed that 4j had low cytotoxicity against non-cancerous cells while effectively inhibiting 3D neurosphere formation in primary patient-derived glioma stem cells.
The mechanisms through which compounds like 2-(2-chlorophenyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide exert their effects are not fully elucidated. However, insights can be drawn from related studies:
- The inhibition of kinases such as AKT2/PKBβ is a notable mechanism. High levels of AKT2 are associated with increased malignancy in gliomas .
Comparative Biological Activity Table
| Compound | Biological Activity | Target | EC50/IC50 Values |
|---|---|---|---|
| 4j | Anti-glioma | AKT2 | Low micromolar |
| 2-(2-chlorophenyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)acetamide | Potentially similar based on structure | Not yet determined | Not yet determined |
Case Studies and Research Findings
- Synthesis and Evaluation of Pyrano[2,3-c]pyrazoles : A study synthesized various pyrano[2,3-c]pyrazoles and evaluated their anticancer activity against glioblastoma cell lines. The findings indicated significant inhibitory effects on tumor growth with minimal toxicity to healthy cells .
- Pyrazole Derivatives as Therapeutics : A review highlighted the potential of pyrazole derivatives in drug design for cancer therapy. Compounds showed promising results against various cancer cell lines with reported IC50 values ranging from low micromolar to nanomolar concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
